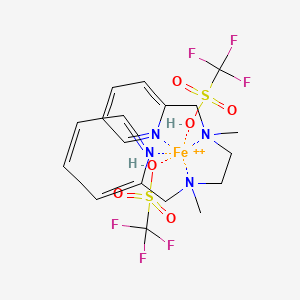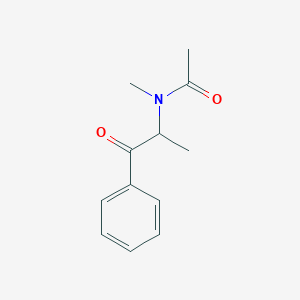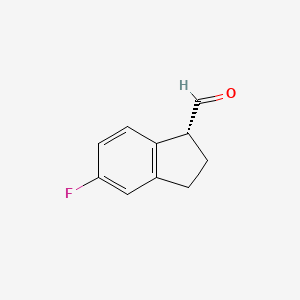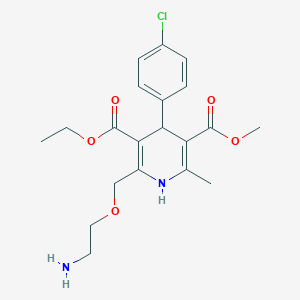
4-(1H-Imidazol-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Imidazol-4-yl)phenol is an organic compound belonging to the class of phenylimidazoles. It consists of a benzene ring linked to an imidazole ring through a carbon-carbon bond. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic routes are available for the preparation of 4-(1H-Imidazol-4-yl)phenol. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions.
Wallach Synthesis: This method involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
4-(1H-Imidazol-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
科学研究应用
4-(1H-Imidazol-4-yl)phenol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-(1H-Imidazol-4-yl)phenol involves its interaction with various molecular targets and pathways. One known target is inducible nitric oxide synthase, which it inhibits, leading to reduced production of nitric oxide . This inhibition can have various effects, including anti-inflammatory and antimicrobial actions .
相似化合物的比较
4-(1H-Imidazol-4-yl)phenol can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Nocodazole: An antinematodal.
Metronidazole: A bactericidal agent.
Nitroso-imidazole: A bactericidal agent.
Megazol: A trypanocidal agent.
Azathioprine: An anti-rheumatoid arthritis agent.
Dacarbazine: Used in the treatment of Hodgkin’s disease.
Tinidazole: An antiprotozoal and antibacterial agent.
Ornidazole: An antiprotozoal and antibacterial agent.
These compounds share the imidazole ring structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
4-(1H-imidazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11) |
InChI 键 |
FUJXZMIUZAVJPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=CN2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






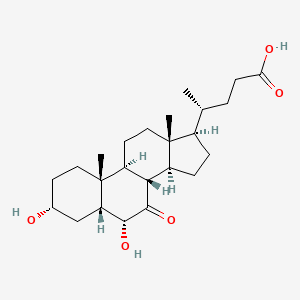
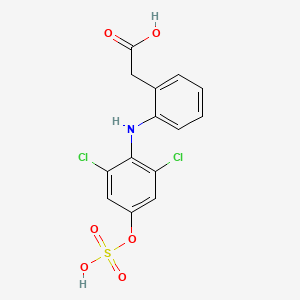
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
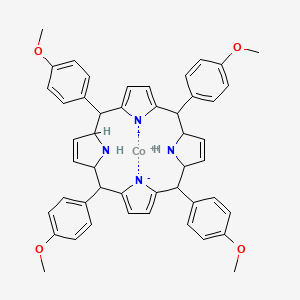
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
